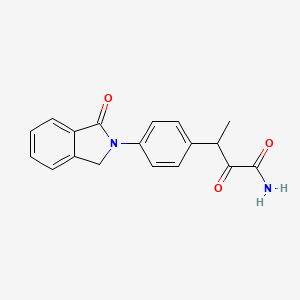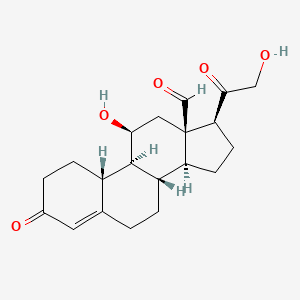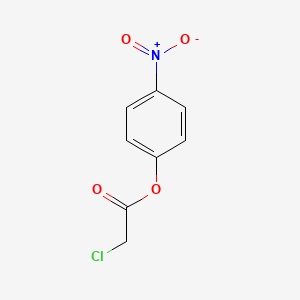
4-Nitrophenyl chloroacetate
Übersicht
Beschreibung
4-Nitrophenyl chloroacetate is an organic compound with the molecular formula C8H6ClNO4. It is a light yellow powder that is commonly used in organic synthesis. The compound is known for its reactivity due to the presence of both a nitro group and a chloroacetate group, making it a valuable intermediate in various chemical reactions .
Wirkmechanismus
Target of Action
It is often used in organic synthesis reactions as a reagent .
Mode of Action
It is known that nitrophenols, including 4-nitrophenyl chloroacetate, can undergo catalytic reduction . This process involves the interaction of the compound with nanostructured materials, which act as catalysts .
Biochemical Pathways
Research on similar compounds, such as 2-chloro-4-nitrophenol, suggests that these compounds can be degraded via the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Result of Action
It is known that nitrophenols can be reduced to aminophenols in the presence of reducing agents . This reduction process is often used to assess the activity of nanostructured materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is affected by parameters such as the size and structure of the nanomaterials used as catalysts, the structural chemistry of the active nanoparticles, and the functions of diffusion to control catalytic activity .
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl chloroacetate plays a significant role in biochemical reactions, particularly in the study of ester hydrolysis. It interacts with various enzymes, including esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes results in the cleavage of the ester bond, releasing 4-nitrophenol and chloroacetic acid. This reaction is often used to measure enzyme activity due to the distinct color change associated with the release of 4-nitrophenol .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular enzymes involved in ester hydrolysis. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by esterases can lead to changes in the levels of 4-nitrophenol and chloroacetic acid, which may affect cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases and hydrolases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the ester bond, producing 4-nitrophenol and chloroacetic acid. The binding of this compound to the enzyme’s active site is crucial for its hydrolysis and subsequent release of reaction products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects may occur at high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ester hydrolysis. The compound interacts with enzymes such as esterases and hydrolases, which catalyze its hydrolysis to 4-nitrophenol and chloroacetic acid. These reaction products can further participate in other metabolic pathways, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific cellular compartments, where it interacts with enzymes and other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, influencing its biochemical activity and overall cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl chloroacetate can be synthesized through the esterification of 4-nitrophenol with chloroacetic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or column chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrophenyl chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used to hydrolyze the ester bond.
Reduction: Catalysts such as palladium on carbon or platinum are used in the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Amides, esters, or thioesters depending on the nucleophile used.
Hydrolysis: 4-Nitrophenol and chloroacetic acid.
Reduction: 4-Aminophenyl chloroacetate.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl chloroacetate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl Acetate: Similar to 4-nitrophenyl chloroacetate but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a chloroacetate group, leading to different reactivity and applications.
4-Nitrophenyl Benzoate: Contains a benzoate group, which affects its reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of both a nitro group and a chloroacetate group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFFUJNIXCDLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228329 | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-84-4 | |
| Record name | 2-Chloro-4-nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 777-84-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Nitrophenyl chloroacetate often used in chemical kinetics studies?
A: this compound serves as a model compound for studying reaction mechanisms, particularly in hydrolysis and nucleophilic substitution reactions. Its reactivity stems from the electron-withdrawing nature of both the chloroacetyl and the 4-nitrophenyl groups. [, , ] The release of the 4-nitrophenolate anion during hydrolysis can be easily monitored spectrophotometrically due to its distinct absorbance properties. This makes it convenient for researchers to track reaction progress and determine kinetic parameters. [, ]
Q2: How does the structure of this compound influence its reactivity in nucleophilic reactions?
A: The presence of the electron-withdrawing chloroacetyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [, ] Studies comparing the reactivity of 4-nitrophenyl acetate, chloroacetate, and dichloroacetate demonstrated that increasing the electron-withdrawing ability of the acyl group leads to a shift from a nucleophilic reaction to a general base-catalyzed hydrolysis. [] This highlights how subtle structural changes can significantly impact the reaction pathway.
Q3: What is the role of micelles in the hydrolysis of this compound?
A: Research has shown that micellar solutions can significantly alter the rate of this compound hydrolysis. [] Cationic micelles tend to accelerate the reaction, while anionic micelles retard it. This effect is attributed to a combination of "medium" and "electrostatic" effects. The hydrophobic interior of micelles provides a less polar environment compared to bulk water, influencing the reaction rate. [] Additionally, electrostatic interactions between the charged micellar interface and the polar transition state of the hydrolysis reaction can either stabilize or destabilize the transition state, further affecting the reaction rate.
Q4: What analytical techniques are commonly employed to study reactions involving this compound?
A: UV-Vis spectrophotometry is widely used to monitor reactions involving this compound. [, ] This is possible because the release of the 4-nitrophenolate anion, a product of the hydrolysis reaction, results in a significant change in absorbance that can be easily tracked. Online spectrophotometric systems coupled with techniques like ultrasonication have been developed for real-time monitoring of reaction kinetics. [] Additionally, 1H NMR spectroscopy can provide insights into the solubilization site and interactions of this compound within micellar systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


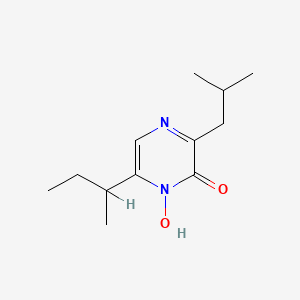



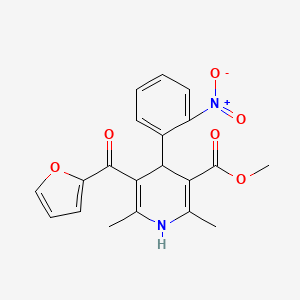
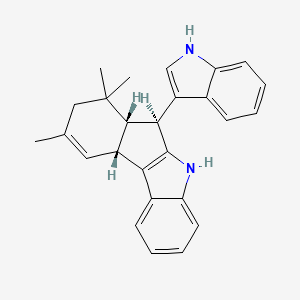
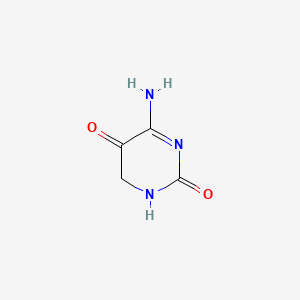
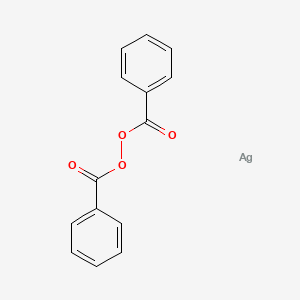
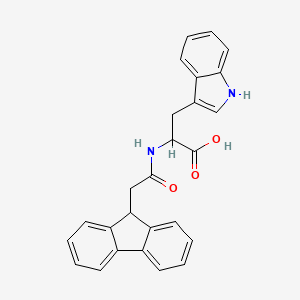
![5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol](/img/structure/B1200712.png)
